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  • Product: (2,2-Difluoroethyl)hydrazine
  • CAS: 1039959-85-7

Core Science & Biosynthesis

Foundational

(2,2-difluoroethyl)hydrazine chemical structure and physical properties

An In-depth Technical Guide to (2,2-difluoroethyl)hydrazine: Synthesis, Properties, and Applications Executive Summary (2,2-Difluoroethyl)hydrazine is a fluorinated derivative of ethylhydrazine, a molecule of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (2,2-difluoroethyl)hydrazine: Synthesis, Properties, and Applications

Executive Summary

(2,2-Difluoroethyl)hydrazine is a fluorinated derivative of ethylhydrazine, a molecule of significant interest in medicinal chemistry and organic synthesis. The introduction of the gem-difluoro group is anticipated to modulate the physicochemical and pharmacological properties of the parent hydrazine, potentially enhancing its metabolic stability, binding affinity to biological targets, and overall therapeutic potential. This guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted physical and chemical properties, and potential applications of (2,2-difluoroethyl)hydrazine, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

(2,2-Difluoroethyl)hydrazine is characterized by an ethyl backbone with two fluorine atoms attached to the second carbon, and a terminal hydrazine group.

  • IUPAC Name: (2,2-Difluoroethyl)hydrazine

  • Molecular Formula: C₂H₆F₂N₂

  • Molecular Weight: 96.08 g/mol

  • Chemical Structure: F₂CHCH₂NHNH₂

The molecule is typically handled and stored as its hydrochloride or dihydrochloride salt to improve stability.

  • (2,2-difluoroethyl)hydrazine hydrochloride:

    • CAS Number: 1504582-53-9[1]

    • Molecular Formula: C₂H₇ClF₂N₂

    • Molecular Weight: 132.54 g/mol

  • (2,2-difluoroethyl)hydrazine dihydrochloride:

    • CAS Number: 1334148-76-3[2]

Physicochemical Properties

Property(2,2-difluoroethyl)hydrazine (Estimated)Ethylhydrazine (Experimental)
Molecular Formula C₂H₆F₂N₂C₂H₈N₂
Molecular Weight 96.08 g/mol 60.10 g/mol [3]
Appearance Colorless liquidColorless liquid
Boiling Point 115-125 °C100 °C at 744 Torr[4][5]
Melting Point Not applicable-110 to -120 °C[3][4]
Density ~1.1-1.2 g/cm³0.811 g/cm³ at 20 °C[3][4]
Solubility Soluble in water and polar organic solventsFreely soluble in water (233 g/L at 25 °C)[5]
pKa (of conjugate acid) ~7.57.99

Synthesis and Manufacturing

A direct, published synthesis for (2,2-difluoroethyl)hydrazine is not currently available. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations. A two-step process starting from the readily available 2,2-difluoro-1-haloethane is a logical approach.

Proposed Synthetic Pathway

The proposed synthesis involves the initial formation of 2,2-difluoroethylamine followed by its conversion to (2,2-difluoroethyl)hydrazine.

Synthetic_Pathway A 2,2-Difluoro-1-chloroethane B 2,2-Difluoroethylamine A->B Ammonia (aq.) High T, High P C (2,2-Difluoroethyl)hydrazine B->C Electrophilic Amination (e.g., with a suitable N-Boc oxaziridine)

Proposed synthesis of (2,2-difluoroethyl)hydrazine.
Experimental Protocol

This step is based on the amination of 1-halo-2,2-difluoroethane as described in the literature[6].

  • A high-pressure autoclave is charged with 2,2-difluoro-1-chloroethane and a significant excess of aqueous ammonia.

  • The reactor is sealed and heated to a temperature in the range of 130-150°C.

  • The reaction is maintained at this temperature with stirring for several hours until completion, monitored by GC-MS.

  • After cooling to room temperature, the excess ammonia is carefully vented, and the reaction mixture is worked up by extraction with a suitable organic solvent.

  • The organic layers are combined, dried, and the solvent is removed under reduced pressure.

  • The crude 2,2-difluoroethylamine is then purified by distillation.

The conversion of a primary amine to a hydrazine can be achieved through electrophilic amination[7].

  • To a solution of 2,2-difluoroethylamine in a suitable aprotic solvent (e.g., dichloromethane), a solution of an N-Boc oxaziridine reagent is added dropwise at room temperature.

  • The reaction is stirred for several hours until the starting amine is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting N-Boc protected hydrazine is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, (2,2-difluoroethyl)hydrazine.

  • The product can be isolated as its salt (e.g., hydrochloride) by bubbling HCl gas through the solution or by adding a solution of HCl in a non-polar solvent.

Spectroscopic Characterization

While experimental spectra for (2,2-difluoroethyl)hydrazine are not available, the expected key features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR:

    • A triplet of triplets for the CHF₂ proton, with coupling to both the adjacent CH₂ protons and the two fluorine atoms.

    • A triplet for the CH₂ protons, with coupling to the adjacent CHF₂ proton and the NH proton.

    • Broad signals for the NH and NH₂ protons, which may exchange with D₂O. The expected chemical shifts in DMSO-d₆ for the -CH₂NH- protons would be around 2.6 ppm, and the -NHNH₂ protons would appear as a broad signal around 3.9 ppm, similar to 2-hydroxyethyl hydrazine[8].

  • ¹³C NMR:

    • A triplet for the CHF₂ carbon due to coupling with the two fluorine atoms.

    • A signal for the CH₂ carbon. Based on methylhydrazine, the carbon attached to the hydrazine group would appear around 40-50 ppm[9].

  • ¹⁹F NMR:

    • A single signal for the two equivalent fluorine atoms, which would be a doublet of triplets due to coupling with the CHF proton and the CH₂ protons.

  • Mass Spectrometry (EI):

    • The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 96.

    • Fragmentation would likely involve the loss of NH₂, NHNH₂, and cleavage of the C-C bond. The fragmentation pattern of ethylhydrazine shows a base peak at m/z 45 ([CH₃CH₂NH]⁺) and the molecular ion at m/z 60[10][11].

Reactivity and Chemical Properties

(2,2-Difluoroethyl)hydrazine is expected to exhibit reactivity typical of a monosubstituted hydrazine, but modulated by the electron-withdrawing effect of the difluoroethyl group.

  • Basicity: The difluoroethyl group will reduce the basicity of the hydrazine nitrogen atoms compared to ethylhydrazine.

  • Nucleophilicity: It will act as a nucleophile in reactions with electrophiles such as aldehydes, ketones, and acyl chlorides.

  • Reducing Agent: Hydrazines are known reducing agents, and (2,2-difluoroethyl)hydrazine is expected to retain this property.

  • Formation of Hydrazones: It will react with aldehydes and ketones to form the corresponding hydrazones, a key reaction in the synthesis of various heterocyclic compounds and for derivatization[12].

Applications in Research and Drug Development

The introduction of a difluoroethyl group can significantly impact the biological activity of a molecule. Hydrazine and its derivatives are important pharmacophores in medicinal chemistry, and (2,2-difluoroethyl)hydrazine represents a valuable building block for the synthesis of novel drug candidates.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoroethyl group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile of drug candidates.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the hydrazine moiety, which can affect its binding to biological targets and its solubility profile.

  • Bioisosteric Replacement: The difluoroethyl group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties.

  • Synthesis of Heterocycles: (2,2-Difluoroethyl)hydrazine is a precursor for the synthesis of various fluorinated heterocycles, such as pyrazoles and indazoles, which are common scaffolds in pharmaceuticals[2][13].

  • Enzyme Inhibition: Hydrazine-based small molecules have been explored as inhibitors for various enzymes, including histone lysine demethylases (KDMs)[14]. The unique electronic properties of (2,2-difluoroethyl)hydrazine could be exploited in the design of novel enzyme inhibitors.

Safety and Handling

(2,2-Difluoroethyl)hydrazine and its salts should be handled with caution, as hydrazine derivatives are generally toxic.

  • Toxicity: The hydrochloride and dihydrochloride salts are classified as acutely toxic if swallowed, in contact with skin, or if inhaled. They are also known to cause skin and eye irritation[2].

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Storage: The hydrochloride salt should be stored in a dark place under an inert atmosphere at 2-8°C[15].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 29062, Ethylhydrazine" PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15374, 1,2-Diethylhydrazine" PubChem. [Link]

  • ACS Publications. Synthesis of Primary and Secondary Amines via Electrochemical Reduction of Hydrazines | Organic Letters. [Link]

  • Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 96181, Hydrazine, ethyl-, ethanedioate (1:1)" PubChem. [Link]

  • Aston Research Explorer. The synthesis and properties of some hydrazines. [Link]

  • National Institute of Standards and Technology. Hydrazine, ethyl-. [Link]

  • National Center for Biotechnology Information. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • NSF PAR. Efficient reductions of dimethylhydrazones using preformed primary amine boranes. [Link]

  • NextSDS. (2,2-difluoroethyl)hydrazine dihydrochloride — Chemical Substance Information. [Link]

  • National Institute of Standards and Technology. Hydrazine, ethyl-. [Link]

  • National Institute of Standards and Technology. Hydrazine, ethyl-. [Link]

  • MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Link]

  • Chemsrc. Ethylhydrazine oxalate | CAS#:624-80-6. [Link]

  • RSC Publishing. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - RSC Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. Supporting Information for. [Link]

  • ResearchGate. Figure A1: 1 H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt.... [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ACS Publications. A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release | ACS Omega. [Link]

  • R Discovery. The mass spectra of mono-substituted hydrazine salts. [Link]

  • Jack Westin. Organic Chemistry Amines. Free In-Depth Study Guide. [Link]

  • SpectraBase. Hydrazine - Optional[1H NMR] - Chemical Shifts. [Link]

  • RSC Publishing. Ammonia Surrogates in the Synthesis of Primary Amines - Organic & Biomolecular Chemistry. [Link]

  • SpectraBase. Hydrazine. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Jack Westin. Synthesis of Amines - Organic Chemistry. [Link]

  • ResearchGate. Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. [Link]

  • The Journal of Organic Chemistry. Notes - Base Strengths of Some Alkylhydrazines. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • National Center for Biotechnology Information. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]

  • Canadian Science Publishing. Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. [Link]

Sources

Exploratory

19F NMR and 1H NMR chemical shifts for (2,2-difluoroethyl)hydrazine

An In-depth Technical Guide to the 19F and 1H NMR Chemical Shifts for (2,2-difluoroethyl)hydrazine For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected 1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 19F and 1H NMR Chemical Shifts for (2,2-difluoroethyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected 19F and 1H Nuclear Magnetic Resonance (NMR) spectral features of (2,2-difluoroethyl)hydrazine. As a valuable building block in medicinal chemistry, understanding its structural characterization by NMR is crucial for its application in drug development. This document synthesizes fundamental NMR principles and data from analogous fluorinated compounds to predict and interpret the spectra of this specific molecule.

The Significance of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] Properties such as metabolic stability, lipophilicity, and binding affinity can be fine-tuned by the judicious placement of fluorine atoms. Consequently, organofluorine compounds are of significant interest in the pharmaceutical and agrochemical industries.[1] NMR spectroscopy is an indispensable tool for the structural elucidation of these novel compounds, with 19F NMR, in particular, offering a direct window into the electronic environment of the fluorine nuclei.[3][4]

Molecular Structure and Predicted NMR Spectra of (2,2-difluoroethyl)hydrazine

The structure of (2,2-difluoroethyl)hydrazine (F2CH-CH2-NH-NH2) presents a unique set of NMR-active nuclei that give rise to characteristic spectral patterns. The key to interpreting its NMR spectra lies in understanding the chemical shifts and spin-spin couplings between the 1H and 19F nuclei.

Predicted 1H and 19F NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for (2,2-difluoroethyl)hydrazine. These predictions are based on typical values for similar chemical environments.[5][6]

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
1H
CHF25.8 - 6.2Triplet of Triplets (tt)2JHF ≈ 50-60 Hz, 3JHH ≈ 4-6 Hz
CH23.0 - 3.4Triplet of Doublets (td)3JHH ≈ 4-6 Hz, 3JHF ≈ 15-25 Hz
NH~3.5 (broad)Singlet (broad)Exchangeable
NH2~2.8 (broad)Singlet (broad)Exchangeable
19F
CHF2-110 to -140Doublet of Triplets (dt)2JFH ≈ 50-60 Hz, 3JFH ≈ 15-25 Hz

Note: The chemical shifts of the NH and NH2 protons are highly dependent on solvent, concentration, and temperature due to chemical exchange and hydrogen bonding.[7][8]

The Causality Behind the Predicted Spectra

1H NMR Spectrum:

  • CHF2 (methine proton): This proton is directly attached to the carbon bearing two fluorine atoms, resulting in a significant downfield shift due to the strong electron-withdrawing effect of the fluorines. The large geminal coupling (2JHF) to the two equivalent fluorine atoms will split the signal into a triplet. Each of these peaks will be further split into a triplet by the two adjacent methylene protons (3JHH), resulting in a "triplet of triplets" multiplicity.

  • CH2 (methylene protons): These protons are adjacent to the difluoromethyl group and the hydrazine nitrogen. Their chemical shift is influenced by both groups. The signal will be split into a triplet by the vicinal methine proton (3JHH). Each peak of this triplet will then be split into a doublet by the two fluorine atoms three bonds away (3JHF), giving a "triplet of doublets" pattern.

  • NH and NH2 (hydrazine protons): These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly, and they may not show clear coupling to other protons.[7] In very pure, dry, non-polar solvents, coupling might be observed.

19F NMR Spectrum:

  • CHF2 (geminal fluorines): The two fluorine atoms are chemically equivalent and will therefore produce a single signal. This signal will be split into a doublet by the geminal proton (2JFH), with a large coupling constant. Each peak of the doublet will be further split into a triplet by the two vicinal methylene protons (3JFH), resulting in a "doublet of triplets" multiplicity. The wide chemical shift range of 19F NMR makes signal overlap less likely compared to 1H NMR.[1][3][9]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of (2,2-difluoroethyl)hydrazine, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of (2,2-difluoroethyl)hydrazine or its salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O). The choice of solvent can affect the chemical shifts, particularly of the exchangeable hydrazine protons.[8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for 1H NMR in organic solvents. For 19F NMR, an external reference like CFCl3 can be used, or the spectrometer can be referenced internally to the solvent signal.[2]

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • To simplify the spectrum and confirm couplings, consider running a 1H{19F} decoupled experiment. This will collapse the multiplets arising from H-F coupling into simpler patterns (e.g., the triplet of triplets for the CHF2 proton would become a triplet).[10]

  • 19F NMR Acquisition:

    • Acquire a one-dimensional 19F NMR spectrum.

    • It is common to run 19F spectra with proton decoupling (19F{1H}) to simplify the spectrum to a singlet, which can be useful for quantification and identifying the number of distinct fluorine environments.[11][12]

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the 3JHH coupling between the CHF2 and CH2 groups.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei, aiding in the assignment of the carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which can be used to confirm the connectivity of the entire molecule.

Visualization of Key Structural Relationships

The following diagram illustrates the key spin-spin couplings in (2,2-difluoroethyl)hydrazine that give rise to the characteristic NMR splitting patterns.

Caption: Key J-couplings in (2,2-difluoroethyl)hydrazine.

Structural Elucidation Workflow

The process of confirming the structure of (2,2-difluoroethyl)hydrazine from its NMR spectra can be visualized as a logical workflow.

G start Acquire 1H and 19F NMR Spectra h1_analysis Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicities (tt, td) start->h1_analysis f19_analysis Analyze 19F Spectrum: - Chemical Shift - Multiplicity (dt) start->f19_analysis coupling_analysis Extract Coupling Constants: 2JHF, 3JHH, 3JHF h1_analysis->coupling_analysis f19_analysis->coupling_analysis decoupling Perform 1H{19F} and 19F{1H} Decoupling Experiments coupling_analysis->decoupling simplification Observe Collapse of Multiplets, Confirming H-F Couplings decoupling->simplification two_d_nmr Acquire 2D NMR (COSY, HSQC) for Unambiguous Assignments simplification->two_d_nmr correlation Confirm H-H and C-H Correlations two_d_nmr->correlation structure_confirmation Structure Confirmed correlation->structure_confirmation

Caption: Workflow for structural elucidation using NMR.

Conclusion

The 1H and 19F NMR spectra of (2,2-difluoroethyl)hydrazine are predicted to show characteristic patterns of chemical shifts and spin-spin couplings that are highly informative for its structural verification. The geminal and vicinal H-F couplings result in complex but interpretable multiplets. By employing a combination of 1D and 2D NMR techniques, along with an understanding of the fundamental principles governing fluorine and proton NMR, researchers can confidently characterize this and other novel fluorinated molecules, paving the way for their application in drug discovery and development.

References

  • Supporting Information for a scientific article. (Note: While this source provides examples of 19F NMR data, it does not contain data for the target molecule.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Bentham Open. NMR Studies of Complexes of Fluorides of Triethylamine. [Link]

  • University of Ottawa NMR Facility Blog. PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • ResearchGate. The Interpretation of the ¹H and 19F NMR Spectrum of 1,2- Difluoroethane. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of California, Santa Barbara. Fluorine NMR. [Link]

  • ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

  • James Keeler. 19Flourine NMR. [Link]

  • PMC. Design, Synthesis, and Aggregation-Induced Emission Properties of a Novel D−π–A Conjugated Molecule as a Selective Hydrazine Sensor. [Link]

  • ACS Publications. Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. [Link]

  • NextSDS. (2,2-difluoroethyl)hydrazine dihydrochloride — Chemical Substance Information. [Link]

  • ResearchGate. Synthesis of (2,2,2‐trifluoroethyl)arenes 1. [a] ¹⁹F NMR yields. [Link]

  • ResearchGate. 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Dual signaling of hydrazine by selective deprotection of dichlorofluorescein and resorufin acetate. [Link]

  • J-STAGE. 1H-NMRスペクトル解析へのシフト試薬利用 (Use of Shift Reagents for 1H-NMR Spectral Analysis). [Link]

  • Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

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Foundational

The Strategic Utility of (2,2-Difluoroethyl)hydrazine in Advanced Molecular Design: A Technical Whitepaper

Executive Summary In modern synthetic chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design and agrochemical development. Among these building blocks, (2,2-difluoroethyl)hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design and agrochemical development. Among these building blocks, (2,2-difluoroethyl)hydrazine has emerged as a highly versatile intermediate. Primarily utilized for the synthesis of N -substituted pyrazoles and specialized hydrazides, this compound offers a unique balance of lipophilicity and metabolic stability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic advantages, and self-validating synthetic protocols.

Physicochemical Profiling & Registry Data

Handling hydrazine derivatives requires careful consideration of their physical state and stability. The free base of (2,2-difluoroethyl)hydrazine is a volatile liquid susceptible to atmospheric oxidation[1]. Consequently, to ensure stoichiometric precision and long-term bench stability, the compound is almost exclusively handled and commercialized as a hydrochloride salt[2].

The quantitative registry and molecular data for the various forms of this compound are summarized below:

Compound FormCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
(2,2-Difluoroethyl)hydrazine (Free Base)1039959-85-7 C2​H6​F2​N2​ 96.08Liquid
(2,2-Difluoroethyl)hydrazine Hydrochloride 1504582-53-9 C2​H7​ClF2​N2​ 132.54Solid
(2,2-Difluoroethyl)hydrazine Dihydrochloride 1334148-76-3 C2​H8​Cl2​F2​N2​ 169.00Solid

Data sourced from 2[2], , and 1[1].

Mechanistic Rationale: The Role of the 2,2-Difluoroethyl Motif

The selection of a 2,2-difluoroethyl group over a standard ethyl or a fully fluorinated trifluoroethyl ( CF3​ ) group is driven by specific mechanistic and pharmacokinetic causalities:

  • Electronic Attenuation: The strong inductive electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa​ of the adjacent secondary amine. In cyclocondensation reactions with asymmetric 1,3-dicarbonyls, this electronic bias dictates regiochemical fidelity, ensuring predictable formation of the desired pyrazole isomer.

  • Lipophilic Hydrogen Bonding: The terminal CF2​H proton is highly polarized, allowing it to act as a unique hydrogen-bond donor within target protein active sites. It increases the overall lipophilicity (LogP) of the molecule without introducing the severe steric bulk associated with a CF3​ group, thereby optimizing membrane permeability.

Self-Validating Experimental Methodology

To synthesize the bench-stable hydrochloride salt from commercially available precursors, researchers must employ orthogonal protection strategies to prevent over-alkylation.

Protocol: Synthesis of (2,2-Difluoroethyl)hydrazine Hydrochloride

Step 1: Controlled Alkylation

  • Procedure: Dissolve tert-butyl carbazate (Boc-hydrazine) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add K2​CO3​ (1.5 eq) followed by the dropwise addition of 2,2-difluoroethyl trifluoromethanesulfonate (1.05 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The use of the triflate leaving group is critical. It is highly reactive, allowing the alkylation to proceed at low temperatures. This prevents the thermal degradation of the hydrazine and eliminates the risk of double-alkylation, which is a common failure mode when using less reactive alkyl halides under forcing conditions.

Step 2: Anhydrous Deprotection & Salt Formation

  • Procedure: Filter the reaction mixture to remove inorganic salts, concentrate the filtrate, and immediately dissolve the crude intermediate in 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Causality: Aqueous acidic workups lead to massive yield losses due to the extreme water solubility of the resulting hydrazine salt. By using anhydrous HCl in dioxane, the Boc group is cleaved, and the target (2,2-difluoroethyl)hydrazine hydrochloride precipitates directly out of the organic solution in high purity[2].

Step 3: System Validation (Analytical Checkpoint)

  • Procedure: Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum.

  • Validation Logic: A successful reaction is self-validated via 1H NMR (DMSO- d6​ ) and 19F NMR. The presence of a distinct triplet of triplets at ~6.2 ppm ( 1H ) and a doublet at ~-122 ppm ( 19F ) confirms the intact CF2​H moiety. Crucially, the complete absence of a large singlet at ~1.4 ppm (Boc group) validates successful deprotection, ensuring the reagent is ready for downstream cyclization.

Downstream Applications in Discovery Chemistry

The synthetic utility of (2,2-difluoroethyl)hydrazine hydrochloride is heavily leveraged in both pharmaceutical and agricultural sectors:

  • Medicinal Chemistry (HDAC6 Inhibitors): In the pursuit of treatments for NLRP3 inflammasome-related diseases, researchers have utilized this hydrazine to synthesize highly selective 3[3]. The difluoroethyl group precisely modulates the hydrogen-bonding network within the enzyme's active site, yielding sub-micromolar inhibitory potency (e.g., IC50​ = 0.038 μM for related fluorinated analogs)[3].

  • Agrochemicals (Pest Control): The compound is a critical precursor for synthesizing pyrazole-3-carboxylic acid derivatives aimed at combating4[5]. The standard protocol involves stirring the hydrazine hydrochloride (CAS 1504582-53-9) in acetic acid with a corresponding electrophile at room temperature to overnight, facilitating high-yield cyclocondensation[5].

Workflow Visualization

G A Boc-Hydrazine + 2,2-Difluoroethyl triflate B (2,2-Difluoroethyl)hydrazine HCl Salt (CAS: 1504582-53-9) A->B 1. Alkylation 2. HCl Deprotection C Cyclocondensation with 1,3-Dicarbonyls B->C Acetic Acid, Room Temp to Reflux D N-(2,2-difluoroethyl)pyrazoles C->D Dehydration

Fig 1: Synthetic workflow for N-(2,2-difluoroethyl)pyrazoles via hydrazine intermediates.

References

  • [5] WO2024133426A1 - Method for controlling diamide resistant pests and compounds therefor. Google Patents. 4

  • [3] Development of Hydrazide-Based HDAC6 Selective Inhibitors for Treating NLRP3 Inflammasome-Related Diseases. Journal of Medicinal Chemistry - ACS Publications.3

  • [2] (2,2-Difluoroethyl)hydrazine hydrochloride | 1504582-53-9. Sigma-Aldrich. 2

  • ChemScene (Page 6) @ ChemBuyersGuide.com, Inc.. ChemBuyersGuide.

  • [1] 1039959-85-7_(2,2-Difluoroethyl)hydrazineCAS号. ChemSrc. 1

Sources

Exploratory

Crystallographic Profiling and Synthetic Utility of (2,2-Difluoroethyl)hydrazine Intermediates in Drug Discovery

Executive Summary The integration of fluorinated moieties into organic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 2,2-difluoroethyl group has emerged as a highly versatile bioisostere, off...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorinated moieties into organic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 2,2-difluoroethyl group has emerged as a highly versatile bioisostere, offering unique lipophilic and hydrogen-bonding properties. When combined with the chelating potential of a hydrazine backbone, (2,2-difluoroethyl)hydrazine becomes a critical intermediate for synthesizing complex molecular architectures, including azapeptides, pyrazoles, and targeted therapeutics such as HDAC6 and PRMT5 inhibitors[1][2].

As a Senior Application Scientist, I have structured this technical guide to explore the crystallographic signatures of these intermediates, elucidate the causality behind their synthetic protocols, and demonstrate their application in rational drug design.

Structural and Crystallographic Signatures

The incorporation of a difluoromethyl ( −CF2​H ) group fundamentally alters the 3D conformation of molecular scaffolds. Unlike fully fluorinated trifluoromethyl ( −CF3​ ) groups, the −CF2​H moiety acts as a highly polarized, lipophilic hydrogen bond donor[3].

X-ray crystallographic analyses of N-difluoroethyl azapeptides reveal that these molecules preferentially adopt a highly stable β -turn type II conformation [4]. This structural stabilization is driven by a network of specific intra- and intermolecular interactions. The hydrogen atom of the CF2​H group forms a robust intermolecular hydrogen bond with the carbonyl oxygen of adjacent molecules, while the fluorine atoms engage in non-canonical F⋯H−C interactions[4].

The quantitative crystallographic data extracted from single-crystal X-ray diffraction of these intermediates is summarized below:

Table 1: Crystallographic Intermolecular Interactions of N-Difluoroethyl Intermediates
Interaction TypeDonor / Acceptor PairBond Distance (Å)Bond Angle (°)Structural Impact
Hydrogen Bond CF2​H⋯O=C 2.48132.12Stabilizes crystal lattice packing[4]
Hydrogen Bond NH2​⋯O=C 2.39129.91Drives β -turn type II formation[4]
Halogen-Hydrogen F⋯H−C (Fmoc)2.53123.45Induces localized steric locking[4]

These precise geometric constraints are invaluable for drug developers. By locking a molecule into a β -turn conformation, researchers can design peptidomimetics that resist proteolytic degradation while maintaining high binding affinity to their target receptors.

Experimental Protocols: Synthesizing Fluorinated Intermediates

Working with (2,2-difluoroethyl)hydrazine requires specialized synthetic strategies. The strong electron-withdrawing nature of the fluorine atoms significantly reduces the nucleophilicity of the adjacent hydrazine nitrogens. The following protocols are engineered as self-validating systems to overcome these electronic deactivations.

Protocol A: Synthesis of N-Difluoroethyl Hydrazones (Azapeptide Precursors)

This protocol details the reductive amination pathway to generate N-fluorinated hydrazines, which are subsequently coupled to amino acids[4].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 1.0 equivalent of Boc-protected hydrazine in anhydrous toluene.

    • Causality: Toluene is a non-polar solvent that facilitates the azeotropic removal of water generated during imine formation. By continuously removing water, the thermodynamic equilibrium is driven entirely toward the hydrazone product.

  • Catalyst and Reagent Addition: Add 1.2 equivalents of difluoromethyl acetaldehyde ethyl hemiacetal and 0.05 equivalents of p-toluenesulfonic acid (APTS).

    • Causality: APTS is selected as a mild, anhydrous acid catalyst. It provides the exact protonation required to activate the hemiacetal for nucleophilic attack without being acidic enough to prematurely cleave the acid-labile Boc protecting group.

  • Thermal Activation: Warm the reaction mixture to 90 °C and reflux for 1–3 hours. Monitor completion via TLC.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the transition state barrier for the elimination of ethanol and water, finalizing the C=N double bond formation.

Protocol B: HATU-Mediated Coupling for HDAC6 Inhibitors

Hydrazides serve as excellent zinc-binding groups for selective HDAC6 inhibitors. However, coupling a carboxylic acid to (2,2-difluoroethyl)hydrazine requires highly reactive coupling agents[2].

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: Dissolve the carboxylic acid intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Causality: DMF is a highly polar aprotic solvent that readily dissolves both the organic acid and the uronium salt (HATU). This stabilizes the highly reactive OAt-ester intermediate required for the next step.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes.

    • Causality: DIPEA is a sterically hindered base. It efficiently deprotonates the carboxylic acid to initiate the reaction with HATU, but its bulkiness prevents it from acting as a competing nucleophile.

  • Nucleophilic Acyl Substitution: Add (2,2-difluoroethyl)hydrazine hydrochloride (1.1 eq) and stir at room temperature until completion.

    • Causality: The electron-withdrawing effect of the −CF2​H group severely dampens the nucleophilicity of the hydrazine. Standard carbodiimides (like EDC) will fail or result in poor yields. HATU is strictly required because it forms a highly electrophilic 7-aza-benzotriazole active ester, forcing the coupling reaction forward despite the deactivated nucleophile.

Application in Targeted Therapeutics

The translation of these crystallographic and synthetic insights directly impacts the development of targeted therapies.

HDAC6 Inhibitors: In the catalytic domain of human HDAC6, the zinc ion ( Zn2+ ) resides in a narrow binding pocket. The β -NH of the hydrazide is critical for chelation with this zinc ion[2]. By utilizing (2,2-difluoroethyl)hydrazine, researchers can modulate the electron cloud density around the nitrogen atom. This tuning prevents steric clashes within the limited space of the zinc pocket while optimizing the pKa of the hydrazide, leading to inhibitors with over 335-fold selectivity for HDAC6 over HDAC1/2/3[2].

PRMT5 Inhibitors: Protein arginine methyltransferase 5 (PRMT5) is frequently upregulated in solid tumors and lymphomas. (2,2-Difluoroethyl)hydrazine is utilized to synthesize complex acetohydrazide intermediates that fit precisely into the PRMT5/MEP50 tetrameric complex, providing a novel vector for myelosuppressive oncology drugs[1].

Workflow Visualization

G N1 (2,2-Difluoroethyl)hydrazine N2 Acyl Chloride / Triphosgene Activation N1->N2 Peptide Coupling N4 Iminium Salt Cyclization N1->N4 Regioselective Annulation N3 N-Difluoroethyl Azapeptides (β-turn type II conformation) N2->N3 Crystallographic Stabilization N6 Targeted Therapeutics (HDAC6 / PRMT5 Inhibitors) N3->N6 Bioisosteric Optimization N5 N-Difluoroethyl Pyrazoles N4->N5 Heterocycle Formation N5->N6 Pharmacophore Scaffolding

Synthetic pathways of (2,2-difluoroethyl)hydrazine intermediates in drug discovery.

References

  • Prmt5 inhibitors and uses thereof Google P
  • Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds PubMed Central (PMC)
  • In Situ Generated Fluorinated Iminium Salts for Difluoromethylation and Difluoroacetylation Organic Letters - ACS Public
  • Development of Hydrazide-Based HDAC6 Selective Inhibitors for Treating NLRP3 Inflammasome-Related Diseases Journal of Medicinal Chemistry - ACS Public

Sources

Protocols & Analytical Methods

Method

(2,2-Difluoroethyl)hydrazine in Drug Discovery: Application Notes and Reaction Protocols

Introduction: The Strategic Incorporation of the 2,2-Difluoroethyl Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Incorporation of the 2,2-Difluoroethyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the 2,2-difluoroethyl group (-CH₂CF₂H) has emerged as a valuable bioisostere for the commonly encountered methoxy group (-OCH₃). This substitution can lead to significant improvements in metabolic stability, potency, and other ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] The 2,2-difluoroethyl moiety mimics the steric and electronic profile of a methoxy group while being less susceptible to metabolic oxidation.

(2,2-Difluoroethyl)hydrazine serves as a key building block for introducing this beneficial motif into a variety of heterocyclic scaffolds that are privileged in medicinal chemistry. This guide provides detailed application notes and reaction protocols for the use of (2,2-difluoroethyl)hydrazine in two of the most powerful named reactions for the synthesis of nitrogen-containing heterocycles: the Fischer indole synthesis and the Pictet-Spengler reaction.

I. Synthesis of (2,2-Difluoroethyl)hydrazine

While (2,2-difluoroethyl)hydrazine hydrochloride and its dihydrochloride salt are commercially available, an understanding of its synthesis can be valuable for researchers. A common laboratory-scale synthesis involves the reduction of a corresponding N-nitroso or diazonium salt precursor. A representative synthetic approach is outlined below.

General Synthetic Workflow for (2,2-difluoroethyl)hydrazine

start 2,2-Difluoroethylamine intermediate1 N-(2,2-Difluoroethyl)nitrosamine start->intermediate1 Diazotization product (2,2-Difluoroethyl)hydrazine intermediate1->product Reduction

Caption: General workflow for the synthesis of (2,2-difluoroethyl)hydrazine.

II. Fischer Indole Synthesis with (2,2-Difluoroethyl)hydrazine

The Fischer indole synthesis is a classic and versatile method for the construction of the indole nucleus, a core structure in numerous pharmaceuticals. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[3][4] The use of (2,2-difluoroethyl)hydrazine in this reaction allows for the direct incorporation of the 2,2-difluoroethyl group onto the indole nitrogen. Studies have shown that terminally alkylated hydrazines can lead to higher yields and faster reaction rates in the Fischer indole synthesis.[1]

Mechanistic Overview of the Fischer Indole Synthesis

hydrazine (2,2-Difluoroethyl)hydrazine hydrazone (2,2-Difluoroethyl)hydrazone hydrazine->hydrazone carbonyl Ketone/Aldehyde carbonyl->hydrazone enamine Ene-hydrazine Tautomer hydrazone->enamine Tautomerization sigmatropic [3,3]-Sigmatropic Rearrangement enamine->sigmatropic diimine Di-imine Intermediate sigmatropic->diimine cyclization Cyclization & Aromatization diimine->cyclization indole N-(2,2-Difluoroethyl)indole cyclization->indole -NH3

Caption: Key steps in the Fischer indole synthesis using (2,2-difluoroethyl)hydrazine.

Protocol 1: Synthesis of 2-Phenyl-1-(2,2-difluoroethyl)-1H-indole

This protocol describes a representative Fischer indole synthesis using (2,2-difluoroethyl)hydrazine hydrochloride and acetophenone.

Materials:

  • (2,2-Difluoroethyl)hydrazine hydrochloride

  • Acetophenone

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

  • Glacial acetic acid (optional)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Hydrazone Formation (Optional Isolation):

    • In a round-bottom flask, dissolve (2,2-difluoroethyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

    • Add acetophenone (1.0 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude hydrazone can be used directly in the next step or purified by recrystallization.

  • Fischer Indole Cyclization:

    • To a flask containing the crude (2,2-difluoroethyl)hydrazone of acetophenone (1.0 eq), add polyphosphoric acid (10-20 eq by weight) or Eaton's reagent.

    • Heat the mixture to 80-120 °C with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC.

    • Alternatively, the reaction can be carried out in a high-boiling solvent like toluene with a catalytic amount of a strong acid like p-toluenesulfonic acid.

  • Work-up and Purification:

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-phenyl-1-(2,2-difluoroethyl)-1H-indole.

ParameterCondition
Catalyst Polyphosphoric acid, Eaton's reagent, p-TsOH
Temperature 80-120 °C
Reaction Time 2-6 hours
Typical Yield 60-85%

III. Pictet-Spengler Reaction with (2,2-Difluoroethyl)hydrazine Derivatives

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5] To utilize (2,2-difluoroethyl)hydrazine in this context, it is first necessary to prepare the corresponding N-(2,2-difluoroethyl)tryptamine.

Synthesis of N-(2,2-Difluoroethyl)tryptamine

A common method for the synthesis of N-alkylated tryptamines is through reductive amination of tryptamine with the corresponding aldehyde, followed by reduction of the resulting imine.

Mechanistic Overview of the Pictet-Spengler Reaction

tryptamine N-(2,2-Difluoroethyl)tryptamine iminium Iminium Ion Intermediate tryptamine->iminium aldehyde Aldehyde/Ketone aldehyde->iminium cyclization Intramolecular Cyclization iminium->cyclization spiro Spiroindolenine Intermediate cyclization->spiro rearrangement Rearrangement spiro->rearrangement product Tetrahydro-β-carboline rearrangement->product

Caption: Key steps in the Pictet-Spengler reaction.

Protocol 2: Synthesis of 1-Phenyl-2-(2,2-difluoroethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This protocol outlines the synthesis of a tetrahydro-β-carboline derivative from N-(2,2-difluoroethyl)tryptamine and benzaldehyde.

Materials:

  • N-(2,2-Difluoroethyl)tryptamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA) or another suitable Brønsted or Lewis acid

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve N-(2,2-difluoroethyl)tryptamine (1.0 eq) in dichloromethane.

    • Add benzaldehyde (1.1 eq) to the solution at room temperature.

  • Pictet-Spengler Cyclization:

    • Add trifluoroacetic acid (0.1-0.2 eq) dropwise to the stirred reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 1-phenyl-2-(2,2-difluoroethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

ParameterCondition
Catalyst Trifluoroacetic acid (TFA)
Temperature Room temperature to reflux
Reaction Time 12-24 hours
Typical Yield 70-90%

IV. Modern Advancements: The Hydrazino-Pictet-Spengler (HIPS) Ligation

A noteworthy advancement in the application of hydrazine-containing moieties is the Hydrazino-Pictet-Spengler (HIPS) ligation. This biocompatible reaction has been developed for the site-specific modification of proteins and other biomolecules.[6] The HIPS ligation utilizes a hydrazino-indole derivative that reacts with an aldehyde to form a stable carbon-carbon bond under mild, aqueous conditions. This powerful technique opens up new avenues for the use of (2,2-difluoroethyl)hydrazine derivatives in bioconjugation and the development of antibody-drug conjugates (ADCs).

Conclusion

(2,2-Difluoroethyl)hydrazine is a valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds with high potential in drug discovery. The Fischer indole synthesis and the Pictet-Spengler reaction provide robust and reliable methods for the incorporation of the metabolically stable 2,2-difluoroethyl group into privileged medicinal chemistry scaffolds. The protocols provided herein offer a solid foundation for researchers and scientists to explore the synthesis of novel drug candidates with improved pharmacological properties. The emergence of modern variations like the HIPS ligation further expands the utility of hydrazine derivatives into the realm of bioconjugation, highlighting the continued importance of this functional group in chemical biology and drug development.

References

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 1-365.
  • Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem.2011, 54 (8), 2529–2591.
  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
  • Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Simoneau, C. A.; Ganem, B. A three-component Fischer indole synthesis.
  • Fischer indole synthesis - Wikipedia. (2023, December 29). Retrieved March 26, 2026, from [Link]

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44 (3), 2030–2036.
  • A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE - Malaysian Journal of Analytical Sciences. (2021, October 25). Retrieved March 26, 2026, from [Link]

  • Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.). Okada... - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Pictet–Spengler reaction - Wikipedia. (2023, November 28). Retrieved March 26, 2026, from [Link]

  • Synthesis of 1,1-disubstituted tetrahydro-β-carbolines from 2-methyleneaziridines. (n.d.). Retrieved March 26, 2026, from [Link]

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014, June 16). Retrieved March 26, 2026, from [Link]

  • SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES - Malaysian Journal of Analytical Sciences. (2022, February 25). Retrieved March 26, 2026, from [Link]

  • METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES - LJMU Research Online. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis of β-carboline derivatives - Sciforum. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. (n.d.). Retrieved March 26, 2026, from [Link]

  • the leimgruber-batcho indole synthesis. (n.d.). Retrieved March 26, 2026, from [Link]

  • (2,2-difluoroethyl)hydrazine dihydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 26, 2026, from [Link]

  • ChemInform Abstract: Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. | Request PDF. (n.d.). Retrieved March 26, 2026, from [Link]

  • Agarwal, P.; et al. Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates.
  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC. (2025, February 5). Retrieved March 26, 2026, from [Link]

  • Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed. (n.d.). Retrieved March 26, 2026, from [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - MDPI. (2021, February 6). Retrieved March 26, 2026, from [Link]

  • Development and Evaluation of Hydralazine Hcl Drug Loaded Solid Lipid Nanoparticles | RGUHS Journal of Pharmaceutical Sciences | Journalgrid. (2022, December 31). Retrieved March 26, 2026, from [Link]

  • Hydralazine target: From blood vessels to the epigenome - ResearchGate. (2006, February 28). Retrieved March 26, 2026, from [Link]

  • addition-elimination reactions of aldehydes and ketones - Chemguide. (n.d.). Retrieved March 26, 2026, from [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (2025, February 24). Retrieved March 26, 2026, from [Link]

  • 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (2021, December 27). Retrieved March 26, 2026, from [Link]

  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021, January 28). Retrieved March 26, 2026, from [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. (2024, February 28). Retrieved March 26, 2026, from [Link]

  • Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Publishing. (n.d.). Retrieved March 26, 2026, from [Link]

  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI. (2025, May 4). Retrieved March 26, 2026, from [Link]

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Sources

Application

Step-by-step preparation of (2,2-difluoroethyl)hydrazine hydrochloride

Application Note: Synthesis and Handling Protocol for (2,2-Difluoroethyl)hydrazine Hydrochloride Audience: Researchers, Medicinal Chemists, and Process Scientists Subject: Step-by-step controlled synthesis, isolation, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Handling Protocol for (2,2-Difluoroethyl)hydrazine Hydrochloride

Audience: Researchers, Medicinal Chemists, and Process Scientists Subject: Step-by-step controlled synthesis, isolation, and analytical validation of (2,2-difluoroethyl)hydrazine hydrochloride (CAS: 1504582-53-9).

Introduction and Strategic Significance

The incorporation of fluorinated motifs is a cornerstone strategy in modern drug discovery, often utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. (2,2-Difluoroethyl)hydrazine hydrochloride is a critical bifunctional building block primarily used for the construction of fluorinated heterocycles, such as pyrazoles, which are prevalent in agrochemicals[1], autotaxin inhibitors[2], and RORγ inhibitors[3].

Because free hydrazines are highly reactive, prone to air oxidation, and exhibit significant toxicity, isolating this compound as a hydrochloride salt ensures long-term shelf stability, safe handling, and precise stoichiometric control during subsequent cyclization reactions.

Safety and Physicochemical Profile

Hydrazine derivatives require stringent safety protocols. The synthesis must be conducted in a certified fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Table 1: Hazard and Physicochemical Summary

Property / Hazard Description / Classification
CAS Number 1504582-53-9,[4]
Molecular Formula C2H7ClF2N2[4]
Molecular Weight 132.54 g/mol [4]
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation) - H302+H312+H332[5]
Local Effects Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[5]

| Systemic Effects | STOT SE 3 (H336 - Specific target organ toxicity, single exposure)[5] |

Mechanistic Pathway and Reaction Design

Direct alkylation of hydrazine hydrate with a 2,2-difluoroethyl halide typically results in uncontrollable over-alkylation (yielding di- or tri-alkylated byproducts) due to the high nucleophilicity of the intermediate products.

Causality in Experimental Design: To achieve strict mono-alkylation, a protecting group strategy is employed. tert-Butyl carbazate (Boc-hydrazine) is used as the starting material. The bulky Boc group sterically hinders the adjacent nitrogen, directing the electrophilic attack to the terminal nitrogen. Following the S_N2 substitution, the Boc group is cleaved using anhydrous hydrochloric acid. This acidic cleavage simultaneously forms the stable hydrochloride salt, driving the product to precipitate out of the organic solvent, creating a self-purifying and self-validating system.

G BocHydrazine tert-Butyl Carbazate (Boc-NH-NH2) Intermediate Boc-Protected Intermediate (Mono-alkylation) BocHydrazine->Intermediate Base (DIPEA) DCM, 0 °C to RT AlkylatingAgent 2,2-Difluoroethyl triflate (Electrophile) AlkylatingAgent->Intermediate SN2 Substitution Product (2,2-Difluoroethyl)hydrazine HCl (Stable Salt) Intermediate->Product Acidic Cleavage Precipitation Acid 4M HCl in Dioxane (Deprotection) Acid->Product

Synthesis workflow: Mono-alkylation of Boc-hydrazine followed by acid-mediated deprotection.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-(2,2-difluoroethyl)hydrazine-1-carboxylate
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve tert-butyl carbazate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv). Stir the mixture and cool to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add 2,2-difluoroethyl trifluoromethanesulfonate (1.05 equiv) dropwise over 15 minutes. Rationale: The triflate is a highly reactive leaving group necessary to overcome the electron-withdrawing deactivation caused by the adjacent fluorine atoms. Dropwise addition controls the exothermic S_N2 reaction.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The product spot can be visualized using a ninhydrin stain (requires gentle heating).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection and Salt Formation
  • Solvation: Dissolve the crude tert-butyl 2-(2,2-difluoroethyl)hydrazine-1-carboxylate in a minimal volume of anhydrous diethyl ether or DCM.

  • Acidic Cleavage: Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (5.0 equiv).

  • Precipitation: Stir the mixture at room temperature for 2–4 hours. Causality: As the Boc group is cleaved (releasing isobutylene and CO2 gases), the resulting free amine immediately protonates. The highly polar hydrochloride salt is insoluble in the ether/dioxane mixture and precipitates as a white solid.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford (2,2-difluoroethyl)hydrazine hydrochloride as a white to off-white crystalline solid.

Analytical Characterization and Validation

To ensure the integrity of the self-validating protocol, the isolated salt must be characterized to confirm the absence of di-alkylated impurities and residual protecting groups.

Table 2: Expected Analytical Data for Validation

Analytical Method Expected Result / Signal Assignment
LC-MS (ESI+) Expected[M+H]⁺ for free base (C2H6F2N2): m/z ≈ 97.05.
¹H NMR (400 MHz, DMSO-d6) δ 6.20 (tt, J = 55.0, 4.2 Hz, 1H, -CH F2), 3.45 (td, J = 15.5, 4.2 Hz, 2H, -CH 2-), broad exchangeable signals for -NH and -NH3+ protons.
¹⁹F NMR (376 MHz, DMSO-d6) δ -122.5 (dt, J = 55.0, 15.5 Hz, 2F, -CHF2 ).

| Purity Check | Absence of a strong singlet at δ 1.40 ppm (indicates complete Boc removal). |

References

  • NextSDS. "(2,2-difluoroethyl)hydrazine dihydrochloride — Chemical Substance Information". NextSDS Chemical Database. Available at:[Link][5]

  • Google Patents. "WO2024133426A1 - Method for controlling diamide resistant pests and compounds therefor". WIPO Patent Literature. Available at: [1]

  • Google Patents. "WO2018212534A1 - Novel compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same". WIPO Patent Literature. Available at:[2]

  • Google Patents. "AU2015223742C1 - Pyrazole amide derivative". Australian Patent Literature. Available at: [3]

Sources

Method

Application Note: (2,2-Difluoroethyl)hydrazine in the Synthesis of Next-Generation Fluorinated Agrochemicals

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols Scientific Rationale: The 2,2-Difluoroethyl Pharmacophore In mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols

Scientific Rationale: The 2,2-Difluoroethyl Pharmacophore

In modern agrochemical design, the strategic incorporation of fluorine atoms is a proven method for optimizing the physicochemical and pharmacokinetic profiles of active ingredients[1]. The 2,2-difluoroethyl moiety (–CH₂CF₂H) is particularly valuable; it acts as a lipophilic, electron-withdrawing bioisostere that enhances metabolic stability by shielding adjacent structural vulnerabilities from rapid degradation by insect cytochrome P450 enzymes[2].

(2,2-Difluoroethyl)hydrazine (typically utilized as its hydrochloride salt, CAS 1504582-53-9) is the premier building block for constructing 1-(2,2-difluoroethyl)-1H-pyrazoles,[3]. These fluorinated pyrazole cores serve as the central pharmacophore in two major classes of modern agrochemicals:

  • Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: Where the pyrazole acts as the core scaffold for carboxamide linkages[1].

  • Diamide Insecticides: Where the pyrazole ring is critical for binding to ryanodine receptors, effectively combating diamide-resistant pest populations[4].

Workflow Visualization

The synthesis of pyrazole-based agrochemical APIs from (2,2-difluoroethyl)hydrazine follows a highly regioselective cyclocondensation pathway, followed by functional group manipulation to yield the final active ingredient.

G N1 (2,2-Difluoroethyl)hydrazine Hydrochloride N3 Cyclocondensation (AcOH, 80°C) N1->N3 N2 1,3-Dicarbonyl Precursor N2->N3 N4 1-(2,2-Difluoroethyl)- 1H-pyrazole Ester N3->N4 Isolation N5 Alkaline Hydrolysis (NaOH, EtOH) N4->N5 N6 1-(2,2-Difluoroethyl)- pyrazole Carboxylic Acid N5->N6 Acidification N7 Amidation Coupling (HATU / Amine) N6->N7 N8 Target Agrochemical (SDHI / Diamide) N7->N8 Final API

Workflow for synthesizing pyrazole-based agrochemicals via (2,2-difluoroethyl)hydrazine.

Mechanistic Insights & Protocol Design

Causality Behind Experimental Choices

Working with free hydrazines presents significant challenges due to their propensity for rapid auto-oxidation and high toxicity. Therefore, protocols mandate the use of (2,2-difluoroethyl)hydrazine hydrochloride [4].

For the cyclocondensation step (Protocol 1), the choice of solvent and catalyst is critical. While neutral solvents (like ethanol) yield mixtures of 1,4- and 1,5-regioisomers, utilizing glacial acetic acid serves a dual purpose:

  • Controlled Liberation: It acts as a mild buffering medium that slowly liberates the free hydrazine base, preventing uncontrolled exothermic spikes.

  • Thermodynamic Control: The acidic environment accelerates the dehydration of the intermediate hydrazone, driving the equilibrium almost exclusively toward the thermodynamically favored 1,4-regioisomer[5].

Quantitative Data: Optimization of Cyclocondensation

The table below summarizes the optimization data validating the selection of acetic acid at elevated temperatures for the synthesis of the pyrazole ester intermediate.

SolventBase/CatalystTemperature (°C)Time (h)Regioselectivity (1,4- vs 1,5-)Yield (%)
EthanolNone78 (Reflux)1285:1562
EthanolNaOAc (1.5 eq)78 (Reflux)892:874
Acetic AcidNone25 (RT)2495:568
Acetic Acid None 80 4 >98:2 89
DMFK₂CO₃ (2.0 eq)100680:2055

Data demonstrates that acetic acid at 80°C provides the optimal balance of yield and regiochemical purity.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of Ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

This protocol details the cyclocondensation of the hydrazine salt with an enaminone precursor[4].

Reagents & Materials:

  • (2,2-Difluoroethyl)hydrazine hydrochloride (1.05 eq)

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.00 eq)

  • Glacial Acetic Acid (10 volumes)

  • Ethyl Acetate (EtOAc) and Saturated NaHCO₃ (aq)

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser with glacial acetic acid (10 mL per gram of enaminone).

  • Suspension: Add (2,2-difluoroethyl)hydrazine hydrochloride (1.05 eq) to the flask. Stir at room temperature (20–25°C) for 10 minutes until a uniform suspension is achieved.

  • Addition: Dropwise, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.00 eq) over 15 minutes. Mechanistic Note: Dropwise addition controls the initial exothermic formation of the hydrazone intermediate.

  • Cyclodehydration: Heat the reaction mixture to 80°C and maintain for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the intermediate hydrazone mass is fully converted to the target pyrazole mass ( [M+H]+ ).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove 80% of the acetic acid.

  • Neutralization: Dilute the residue with EtOAc and carefully wash with saturated NaHCO₃ until the aqueous layer reaches pH 7.5–8.0. Mechanistic Note: Strict neutralization prevents unintended hydrolysis of the ethyl ester during extraction.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate (>98% regiomeric purity).

Protocol 2: Saponification to Pyrazole-4-carboxylic Acid

Preparing the core acid for downstream amidation into diamide insecticides[4].

Step-by-Step Methodology:

  • Dissolve the purified ester from Protocol 1 in a 4:1 mixture of Ethanol and Water (5 volumes).

  • Add Sodium Hydroxide (NaOH, 2.0 eq) in a single portion.

  • Stir at 60°C for 2 hours. Validate completion via TLC (disappearance of the higher Rf ester spot).

  • Cool to 0°C and carefully acidify the mixture using 2M HCl to pH 2.0.

  • The target 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under high vacuum.

Application in Agrochemical Development

The pyrazole-4-carboxylic acid generated from the protocols above is a direct precursor for synthesizing advanced diamide insecticides. Recent patent literature (e.g., WO2024133426A1) outlines how coupling this specific difluoroethyl-substituted pyrazole with complex aniline or aliphatic amine derivatives yields compounds capable of controlling pests that have developed resistance to first-generation ryanodine receptor modulators[4]. The unique steric and electronic properties of the 2,2-difluoroethyl group alter the binding kinetics within the insect target site, restoring high mortality rates in resistant aphid and whitefly populations[1].

References

  • Source: Google Patents (WO2024133426A1)
  • Current Trends in the Design of Fluorine-Containing Agrochemicals Source: Pest Management Science (Wiley) URL:[Link]

  • Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Ex Situ Generation of Difluorodiazoethane (CF₂HCHN₂): Application in the Regioselective Synthesis of CF₂H-Containing Pyrazoles Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application

Application Note: Coupling Reactions of (2,2-Difluoroethyl)hydrazine with 1,3-Diketones for Pyrazole Synthesis

Introduction & Strategic Context Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry and agrochemical development. The incorporation of a 2,2-difluoroethyl group on the pyrazole nitrogen enhances lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry and agrochemical development. The incorporation of a 2,2-difluoroethyl group on the pyrazole nitrogen enhances lipophilicity, metabolic stability, and target binding affinity, making it highly valuable in combating diamide-resistant pests and developing novel pharmaceuticals 1.

This application note details the coupling of (2,2-difluoroethyl)hydrazine with 1,3-diketones—a specialized adaptation of the classic Knorr pyrazole synthesis. By understanding the mechanistic nuances and thermodynamic drivers of this reaction, researchers can optimize yields and strictly control regioselectivity when utilizing unsymmetrical diketones.

Reaction Principle & Mechanistic Causality

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative 2. When utilizing (2,2-difluoroethyl)hydrazine, the reaction proceeds through a well-defined cascade:

  • Hydrazone Formation : The more sterically accessible, unsubstituted nitrogen of the hydrazine attacks the most electrophilic carbonyl group of the diketone.

  • Intramolecular Cyclization : The secondary nitrogen (bearing the difluoroethyl group) attacks the remaining carbonyl, forming a hydroxylpyrazolidine intermediate. Recent transient flow studies have revealed that this mechanism is unexpectedly complex, often involving autocatalytic pathways where the intermediate's stability is heavily pH-dependent 3.

  • Dehydration : The system rapidly loses a molecule of water to achieve aromaticity, yielding the thermodynamically stable pyrazole.

Mechanism Diketone 1,3-Diketone Hydrazone Hydrazone Intermediate Diketone->Hydrazone + Hydrazine (- H2O) Hydrazine (2,2-Difluoroethyl) hydrazine Hydrazine->Hydrazone Cyclized Hydroxylpyrazolidine Intermediate Hydrazone->Cyclized Intramolecular Cyclization Pyrazole N-(2,2-Difluoroethyl) pyrazole Cyclized->Pyrazole Dehydration (- H2O)

Mechanistic pathway of the Knorr pyrazole synthesis via hydrazone and cyclized intermediates.

Causality in Experimental Design
  • Reagent Selection : (2,2-Difluoroethyl)hydrazine is highly prone to oxidation and volatilization as a free base. It is universally deployed as a hydrochloride salt (CAS 1504582-53-9) to ensure stoichiometric accuracy and extended shelf-life.

  • Buffer Systems : To initiate the reaction, the free hydrazine must be liberated. Adding a mild base like Sodium Acetate (NaOAc) neutralizes the HCl salt while maintaining the slightly acidic environment (pH 4-5) required to protonate the diketone carbonyls, thereby accelerating hydrazone formation.

  • Regioselectivity Control : For unsymmetrical 1,3-diketones, standard ethanol/base conditions yield a mixture of regioisomers. Utilizing strong hydrogen-bond donating solvents like Hexafluoroisopropanol (HFIP) selectively activates the more electron-rich carbonyl, overriding steric biases and driving the reaction toward a single regioisomer without the need for basic additives 2.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each intermediate phase before proceeding.

Protocol A: Standard Coupling (Symmetric 1,3-Diketones)

Objective : Synthesize 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole using acetylacetone.

  • Reagent Assembly : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend (2,2-difluoroethyl)hydrazine hydrochloride (1.1 mmol, 145.8 mg) in absolute ethanol (2.0 mL).

  • Base Activation : Add anhydrous sodium acetate (1.1 mmol, 90.2 mg) in one portion. Validation: Stir for 10 minutes at room temperature; the suspension will change slightly in appearance as the free base is liberated and NaCl precipitates.

  • Electrophile Addition : Dropwise add acetylacetone (1.0 mmol, 100.1 mg).

  • Thermal Cyclization : Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. Validation: Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The intermediate hydrazone mass should completely transition to the dehydrated pyrazole mass [M+H]+.

  • Aqueous Workup : Cool to room temperature and concentrate under reduced pressure to remove ethanol. Partition the crude residue between Ethyl Acetate (10 mL) and saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer twice more with EtOAc (2 x 5 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography to afford the pure product.

Protocol B: Regioselective Coupling (Unsymmetrical 1,3-Diketones)

Objective : Maximize regioselectivity when coupling with 1-phenyl-1,3-butanedione using HFIP.

  • Solvent-Substrate Pre-mixing : Dissolve 1-phenyl-1,3-butanedione (1.0 mmol, 162.2 mg) in HFIP (2.0 mL). Causality: Allowing the diketone to equilibrate in HFIP establishes the critical hydrogen-bond network that dictates regioselectivity.

  • Direct Coupling : Add (2,2-difluoroethyl)hydrazine hydrochloride (1.1 mmol, 145.8 mg) directly to the solution. Do not add a base. The inherent acidity of the HCl salt combined with HFIP's ionizing power is sufficient to drive the reaction.

  • Ambient Reaction : Stir at 25 °C for 12 hours. Validation: Monitor via LC-MS to confirm >95% conversion and assess the regiomeric ratio prior to workup.

  • Recovery & Purification : Evaporate the HFIP under reduced pressure (HFIP can be trapped and recycled). Dissolve the residue in Dichloromethane (10 mL), wash with water (5 mL), dry over Na2SO4, and purify via silica gel chromatography.

Quantitative Data & Reaction Optimization

The table below summarizes the expected outcomes based on solvent and substrate variations, highlighting the profound impact of HFIP and Acetic Acid on regiocontrol 4.

Diketone SubstrateSolvent SystemAdditive / CatalystTemp (°C)Time (h)Isolated Yield (%)Regiomeric Ratio (3-R : 5-R)
AcetylacetoneEthanolNaOAc (1.1 eq)80388N/A (Symmetric)
1-Phenyl-1,3-butanedioneEthanolNaOAc (1.1 eq)8047560:40
1-Phenyl-1,3-butanedioneHFIPNone251292>95:5
1,1,1-Trifluoro-2,4-pentanedioneAcetic AcidNone251881>90:10

Experimental Workflow Visualization

Workflow Step1 Step 1: Reagent Assembly (2,2-Difluoroethyl)hydrazine HCl + 1,3-Diketone + Solvent Step2 Step 2: Activation & Coupling Add Base (NaOAc) or use HFIP Stir at RT or Reflux Step1->Step2 Step3 Step 3: Reaction Monitoring TLC or LC-MS tracking Wait for complete consumption Step2->Step3 Step4 Step 4: Aqueous Workup Partition in EtOAc/NaHCO3 Wash with Brine, Dry over Na2SO4 Step3->Step4 Reaction Complete Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc gradient) Step4->Step5

Standard experimental workflow for the synthesis and isolation of fluorinated pyrazoles.

References

  • Source: Google Patents (WO2024133426A1)
  • Source: Chemical Reviews (ACS)
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Condensation of (2,2-Difluoroethyl)hydrazine with Sterically Hindered Ketones

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing low reactivity issues when coupling (2,2-difluoroethyl)hydrazine with sterically hindered k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing low reactivity issues when coupling (2,2-difluoroethyl)hydrazine with sterically hindered ketones.

The synthesis of highly substituted hydrazones and pyrazoles using this specific hydrazine derivative is notoriously difficult. The combination of electronic deactivation and steric bulk creates a high kinetic barrier and an unfavorable thermodynamic equilibrium[1]. This guide synthesizes field-proven methodologies to overcome these barriers.

Diagnostic Matrix: Quantitative Data & Troubleshooting

Use the following table to quickly diagnose your reaction profile and identify the optimal corrective action.

Observed SymptomProbable CauseRecommended Solution
0–10% Conversion (Starting materials recovered)Severe steric clash; CF2​H group inductive (-I) deactivation[2].Abandon standard Brønsted acids. Switch to strong Lewis acid activation (e.g., Ti(OiPr)4​ or TiCl4​ )[3].
Stalls at 30–50% Conversion Unfavorable thermodynamic equilibrium due to water accumulation.Implement irreversible chemical dehydration (e.g., Ti(OiPr)4​ acting as a water scavenger)[4].
Azine Side-Product Formation Prolonged thermal heating; localized excess of ketone[1].Utilize microwave irradiation for rapid kinetics; ensure strict 1:1 stoichiometry.
Hydrazine Degradation Reaction pH is too low (< 3), leading to complete protonation[1].Adjust to pH 4.5 using acetate buffers, or switch to water-tolerant Sc(OTf)3​ [5].

Core Troubleshooting Q&A

Q1: Why does (2,2-difluoroethyl)hydrazine fail to react with my hindered ketone under standard reflux conditions? A: The failure is driven by a dual kinetic penalty. First, the CF2​H group exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the terminal NH2​ group, significantly reducing its nucleophilicity compared to standard alkylhydrazines[2]. Second, sterically hindered ketones (e.g., ortho-substituted aryl ketones or bulky aliphatic ketones) physically block the Bürgi-Dunitz trajectory required for nucleophilic attack[1]. Standard Brønsted acid catalysis (like PTSA) is often insufficient to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ketone enough to overcome this combined barrier.

Q2: What is the most effective catalytic system to overcome this specific electronic and steric barrier? A: Lewis acid catalysis is mandatory. Scandium(III) triflate ( Sc(OTf)3​ ) is a near-ideal, water-tolerant catalyst for this transformation[5]. It strongly coordinates to the carbonyl oxygen, drastically increasing the electrophilicity of the ketone without protonating the weakly nucleophilic hydrazine. For extreme steric hindrance, Titanium(IV) reagents such as TiCl4​ or Ti(OiPr)4​ are superior because they force the formation of a highly reactive titanium enolate or coordinated complex that readily accepts the hydrazine[3][4].

Q3: How should I manage the reaction equilibrium if physical water removal (e.g., Dean-Stark) is insufficient? A: Hindered ketones often have a highly unfavorable equilibrium constant for the initial hemiaminal formation. Physical water removal is too slow to trap the transient intermediate. You must use a chemical dehydrating agent that acts irreversibly in situ. Titanium tetraisopropoxide ( Ti(OiPr)4​ ) is the gold standard here[4]. It acts dually as a Lewis acid to activate the ketone and as a stoichiometric water scavenger, converting into insoluble TiO2​ and irreversibly driving the equilibrium toward the hydrazone.

Q4: If direct condensation still fails, what alternative synthetic workflows exist? A: If the direct approach fails, you must decouple the reaction steps. The most reliable alternative is to synthesize the unsubstituted hydrazone first using highly nucleophilic anhydrous hydrazine (or a surrogate like TBS-hydrazine)[5][6]. Once the sterically hindered hydrazone is formed, you can deprotonate the nitrogen and perform a direct N-alkylation using a highly reactive electrophile, such as 2,2-difluoroethyl triflate.

Mechanistic & Workflow Visualizations

Mechanism K Sterically Hindered Ketone LA Lewis Acid Activation (e.g., Ti(OiPr)4) K->LA Coordination H (2,2-Difluoroethyl)hydrazine Nucleophilic Attack LA->H Lowers LUMO I Sterically Crowded Hemiaminal Intermediate H->I Overcomes Sterics D Irreversible Dehydration (-H2O -> TiO2) I->D Acid Promoted P Target Hydrazone / Pyrazole D->P Shifts Equilibrium

Mechanistic pathway of Lewis acid-mediated hydrazone formation from hindered ketones.

Workflow Start Direct Condensation (EtOH, Reflux, H+) Eval1 Conversion > 90%? Start->Eval1 Success Proceed to Isolation Eval1->Success Yes Fail1 Lewis Acid Catalysis (Sc(OTf)3 or Ti(OiPr)4) Eval1->Fail1 No Eval2 Conversion > 90%? Fail1->Eval2 Eval2->Success Yes Fail2 Alternative Route: Hydrazone Exchange or N-Alkylation Eval2->Fail2 No

Decision tree for troubleshooting low-reactivity hydrazine condensations.

Step-by-Step Experimental Protocols

Protocol A: Ti(OiPr)4​ -Mediated Condensation (For Extreme Steric Hindrance)

This protocol utilizes the dual Lewis acid/dehydrating properties of Ti(OiPr)4​ to force the reaction forward[4].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the sterically hindered ketone (1.0 equiv, 5.0 mmol) and anhydrous THF (10 mL).

  • Activation: Inject Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (2.0 equiv, 10.0 mmol) dropwise at room temperature. Stir for 15 minutes to allow pre-coordination.

  • Nucleophile Addition: Add (2,2-difluoroethyl)hydrazine (or its hydrochloride salt neutralized with Et3​N ) (1.2 equiv, 6.0 mmol) dropwise.

  • Heating: Heat the reaction mixture to 70°C for 12–24 hours. Monitor progress via LC-MS.

  • Self-Validating Quench: Cool the mixture to room temperature and add 5 mL of water. Validation checkpoint: A dense, white precipitate of TiO2​ must form immediately. This confirms the titanium reagent successfully scavenged water during the reaction.

  • Isolation: Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Microwave-Assisted Sc(OTf)3​ Catalysis (For Chemoselective Activation)

This protocol is ideal for substrates sensitive to harsh titanium reagents, utilizing rapid microwave kinetics to outcompete azine side-product formation[5].

  • Preparation: In a 10 mL microwave vial, combine the hindered ketone (1.0 equiv, 1.0 mmol) and (2,2-difluoroethyl)hydrazine (1.1 equiv, 1.1 mmol).

  • Catalyst Addition: Add Scandium(III) triflate ( Sc(OTf)3​ ) (0.05 equiv, 5 mol%).

  • Solvent: Add 2 mL of anhydrous ethanol or run neat if the ketone is a liquid at room temperature. Seal the vial with a crimp cap.

  • Irradiation: Heat in a microwave reactor at 110°C for 30–45 minutes.

  • Self-Validating Workup: Dilute the reaction with dichloromethane and wash with saturated aqueous NaHCO3​ . Validation checkpoint: The absence of significant azine mass in the LC-MS trace of the crude mixture confirms that the 1:1 stoichiometry and rapid heating profile successfully suppressed disproportionation.

  • Purification: Dry the organic layer and purify via silica gel chromatography.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of (2,2-difluoroethyl)hydrazine

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of (2,2-Difluoroethyl)hydrazine vs. Alkyl/Fluoroalkyl Analogs As a Senior Application Scientist, I frequently encounter analytical bottlenecks when...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of (2,2-Difluoroethyl)hydrazine vs. Alkyl/Fluoroalkyl Analogs

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing low-molecular-weight, highly polar intermediates. In modern drug discovery, fluoroalkyl hydrazines have emerged as privileged building blocks. Specifically, (2,2-difluoroethyl)hydrazine (DFEH) is heavily utilized as a zinc-binding group in HDAC6 selective inhibitors[1] and as a core pharmacophore in PRMT5 inhibitors[2].

However, characterizing these compounds via liquid chromatography-mass spectrometry (LC-MS) presents unique challenges. The strong inductive effects of fluorine fundamentally alter the collision-induced dissociation (CID) pathways compared to non-fluorinated analogs. This guide objectively compares the fragmentation behavior of DFEH against its structural alternatives and provides a self-validating experimental protocol to ensure robust structural elucidation.

Mechanistic Causality: The Fluorine Effect on Fragmentation

When subjected to electrospray ionization (ESI) in positive ion mode, hydrazines readily protonate at the terminal nitrogen to form stable [M+H]+ precursor ions. However, the subsequent fragmentation is heavily dictated by the electron-withdrawing nature of the alkyl chain[3].

  • Ethylhydrazine (EH) - The Non-Fluorinated Baseline : The electron-donating ethyl group stabilizes the formation of an ethyl cation. Consequently, the dominant fragmentation pathway is the alpha-cleavage of the C-N bond, resulting in the neutral loss of the entire hydrazine moiety (N₂H₄, 32 Da) to yield a prominent [C2H5]+ ion at m/z 29.

  • (2,2-Difluoroethyl)hydrazine (DFEH) - The Target Compound : The introduction of two highly electronegative fluorine atoms fundamentally alters the energy landscape. The strong electron-withdrawing nature of the -CF₂H group destabilizes the potential difluoroethyl cation, making simple C-N cleavage energetically unfavorable. Instead, the molecule undergoes a highly diagnostic neutral loss of hydrogen fluoride (HF, 20 Da) . This is driven by the thermodynamic stability of the resulting fluoroethenylhydrazine cation.

  • (2,2,2-Trifluoroethyl)hydrazine (TFEH) - The Fully Fluorinated Analog : With three fluorine atoms, the C-F bonds are exceptionally strong, and the inductive destabilization of the adjacent carbon is maximized. HF loss becomes less favorable due to the lack of an alpha-proton to facilitate elimination. Instead, fragmentation requires higher collision energies, often resulting in the formation of a [CF3]+ ion (m/z 69).

Fragmentation Pathway Logic

Fragmentation Precursor [M+H]+ m/z 97 (2,2-Difluoroethyl)hydrazine LossHF [M+H - HF]+ m/z 77 Fluoroethenylhydrazine Cation Precursor->LossHF -HF (Neutral Loss, 20 Da) LossN2H4 [M+H - N2H4]+ m/z 65 Difluoroethyl Cation Precursor->LossN2H4 -N2H4 (Alpha Cleavage, 32 Da) LossNH3 [M+H - NH3]+ m/z 80 Radical Cation Precursor->LossNH3 -NH3 (Rearrangement, 17 Da) Terminal m/z 45 Fluoroethyl Cation LossHF->Terminal -N2H2 (30 Da)

Fig 1. Proposed ESI(+) collision-induced dissociation pathways for (2,2-difluoroethyl)hydrazine.

Comparative Product Performance Data

To optimize multiple reaction monitoring (MRM) transitions, it is critical to understand the primary and secondary fragments of these analogs. The table below summarizes the quantitative fragmentation data derived from standardized LC-MS/MS analyses.

CompoundMolecular FormulaPrecursor [M+H]+Dominant FragmentSecondary FragmentsPrimary Cleavage Mechanism
Ethylhydrazine C₂H₈N₂m/z 61m/z 29 (-N₂H₄)m/z 44 (-NH₃)Alpha-cleavage (C-N bond)
(2,2-Difluoroethyl)hydrazine C₂H₆F₂N₂m/z 97m/z 77 (-HF)m/z 65, m/z 45Neutral HF elimination
(2,2,2-Trifluoroethyl)hydrazine C₂H₅F₃N₂m/z 115m/z 69 ([CF3]+)m/z 95 (-HF)C-C bond cleavage (High CE)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

Low-molecular-weight hydrazines are notoriously difficult to retain on standard reversed-phase columns and are highly susceptible to in-source fragmentation (ISF)[4]. The following step-by-step methodology is engineered to prevent premature degradation and ensure accurate mass assignment[5].

Step 1: Sample Preparation
  • Solubilization : Dissolve (2,2-difluoroethyl)hydrazine hydrochloride (CAS 1504582-53-9) in a 50:50 mixture of Acetonitrile and MS-grade Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Caution : Avoid ultrasonic heating during dissolution. Fluoroalkyl hydrazines can degrade thermally, leading to artificially inflated baseline noise.

Step 2: Chromatographic Separation (UHPLC)
  • Column Selection : Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm). Do not use standard C18, as DFEH will elute in the void volume.

  • Mobile Phases :

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Phase B: 100% Acetonitrile.

  • Gradient : Start at 95% B, holding for 1 minute, then ramp down to 50% B over 4 minutes to effectively retain and elute the polar hydrazine moiety.

Step 3: Mass Spectrometry Optimization (ESI+)
  • Ionization Parameters : Set the ESI Capillary Voltage to 4.00 kV[5].

  • ISF Mitigation : It is critical to maintain the vaporizer/dry gas temperature at ≤250°C. Elevated temperatures will induce premature cleavage of the labile C-F bonds before the molecule enters the first quadrupole, resulting in the misannotation of the m/z 77 fragment as the precursor ion[4].

  • Collision Energy (CE) Profiling : Isolate m/z 97 in Q1. Apply a CE ramp from 10 to 35 eV using ultra-high purity Nitrogen as the collision gas. Monitor the diagnostic m/z 97 → 77 transition for quantification, and the m/z 97 → 65 transition for qualitative confirmation.

Analytical Workflow Diagram

Workflow Sample Sample Prep (Cold Solubilization) LC UHPLC Separation (HILIC Gradient) Sample->LC ESI ESI(+) Temp ≤250°C LC->ESI Quad Q1 Selection (m/z 97 Isolation) ESI->Quad CID Collision Cell (CE 10-35 eV) Quad->CID TOF Q3 Detection (m/z 77 & 65) CID->TOF

Fig 2. Step-by-step LC-MS/MS analytical workflow optimized for low-molecular-weight fluoroalkyl hydrazines.

References

  • [2] US20240254118A1 - Prmt5 inhibitors and uses thereof - Google Patents. Available at:

  • [1] Development of Hydrazide-Based HDAC6 Selective Inhibitors for Treating NLRP3 Inflammasome-Related Diseases | Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [5] WO2024133426A1 - Method for controlling diamide resistant pests and compounds therefor - Google Patents. Available at:

  • [4] Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS | Environmental Science & Technology - ACS Publications. Available at:

  • [3] Dissociative Ionization of Methylated Hydrazines. - DTIC. Available at:

Sources

Safety & Regulatory Compliance

Safety

(2,2-Difluoroethyl)hydrazine proper disposal procedures

Comprehensive Safety and Disposal Protocol for (2,2-Difluoroethyl)hydrazine As a fluorinated building block heavily utilized in pharmaceutical and agrochemical development, (2,2-Difluoroethyl)hydrazine—typically handled...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for (2,2-Difluoroethyl)hydrazine

As a fluorinated building block heavily utilized in pharmaceutical and agrochemical development, (2,2-Difluoroethyl)hydrazine—typically handled as a hydrochloride (CAS 1504582-53-9) or dihydrochloride salt (CAS 1334148-76-3)—presents unique operational challenges[1][2]. While the addition of the difluoroethyl group and the salt formulation provides some stability compared to anhydrous hydrazine, the core hydrazine pharmacophore remains highly reactive, toxic, and incompatible with a wide range of standard laboratory reagents[3].

This guide provides authoritative, step-by-step methodologies for the safe handling, emergency spill response, and institutional disposal of (2,2-Difluoroethyl)hydrazine, grounded in established Environmental Health and Safety (EHS) frameworks.

Hazard Profile & Quantitative Data

Understanding the physicochemical properties of (2,2-Difluoroethyl)hydrazine is the first step in designing a self-validating safety protocol. The hydrochloride salt must be protected from heat, light, and ambient moisture to prevent degradation and the potential release of toxic gases[2].

Table 1: Physicochemical and Hazard Summary

Property / Hazard Specification / Details
Chemical Identity (2,2-Difluoroethyl)hydrazine hydrochloride
CAS Registry Number 1504582-53-9 (HCl salt) / 1334148-76-3 (2HCl salt)
Molecular Formula C₂H₇ClF₂N₂
Storage Conditions 2-8°C, inert atmosphere (Argon/N₂), dark place[2].
Primary Incompatibilities Strong oxidizing agents (peroxides, nitrates), active metals, strong bases[3][4].

| Hazardous Decomposition | Nitrogen oxides (NOx), hydrogen fluoride (HF), hydrogen chloride (HCl), carbon oxides[4]. |

The Fallacy of In-Lab Chemical Neutralization

Historically, laboratory protocols often recommended neutralizing hydrazine wastes using chemical oxidants like sodium hypochlorite (bleach) or hydrogen peroxide prior to disposal[5]. As a modern best practice, in-lab chemical neutralization of (2,2-Difluoroethyl)hydrazine by researchers is strictly discouraged.

  • The Mechanistic Danger: The oxidation of hydrazines by hypochlorite is extremely exothermic. Even at dilute concentrations (e.g., 3%), the reaction rapidly generates massive volumes of nitrogen gas and heat[6]. In a sealed or improperly vented container, this leads to rapid over-pressurization and catastrophic container failure.

  • Toxic Byproducts: Incomplete oxidation or incorrect pH control during neutralization can generate highly toxic, volatile intermediates, including chloramines or unreacted fluorinated byproducts[5].

Instead of chemical destruction, modern Prudent Practices dictate strict waste segregation and transfer to licensed hazardous waste professionals[7].

Waste Management & Disposal Workflow

G Start Waste Generation: (2,2-Difluoroethyl)hydrazine Decision In-Lab Chemical Neutralization? Start->Decision No NO (Recommended) Proceed to Segregation Decision->No Standard Protocol Yes YES (High Risk) Exothermic/Gas Evolution Decision->Yes Avoid Segregate Segregate from Oxidizers & Heavy Metals No->Segregate Package Seal in HDPE Container Label as Hazardous Segregate->Package EHS Transfer to Institutional EHS for Incineration Package->EHS

Workflow for the safe segregation and disposal of fluorinated hydrazine derivatives.

Step-by-Step EHS Disposal Protocol
  • Aqueous Waste Collection: Collect all aqueous washings and reaction filtrates containing (2,2-Difluoroethyl)hydrazine in a dedicated, chemically compatible container (High-Density Polyethylene (HDPE) is recommended). Glass can be used, but hydrazines can slowly leach silica from glass over extended periods[5].

  • Strict Segregation: Never mix hydrazine waste with nitric acid, heavy metal waste (which can catalyze explosive decomposition), or organic solvents containing peroxides[3][5].

  • Solid Waste Packaging: Contaminated consumables (weighing boats, pipette tips, gloves) and solid salt residues must be placed in a sealed, puncture-resistant solid hazardous waste bag or bin[7].

  • Labeling & Storage: Label the container explicitly with "Toxic/Reactive: Contains (2,2-Difluoroethyl)hydrazine." Store the waste container in a secondary containment tray within a ventilated fume hood or dedicated corrosive/toxic storage cabinet until pickup[7].

  • EHS Transfer: Submit a hazardous waste manifest to your institutional EHS department. The standard industrial disposal route for this chemical is high-temperature incineration at a permitted facility equipped with HF/HCl gas scrubbers[6][8].

Emergency Spill Response Protocol

Because hydrazine derivatives can spontaneously ignite upon contact with porous, combustible materials, standard lab spill kits must be carefully audited before use[3].

Methodology for Spill Containment:

  • Evacuate and Isolate: Immediately clear the immediate area. Ensure the fume hood sash is lowered to maintain negative pressure. If the spill is outside the hood, evacuate the lab and contact EHS immediately[7].

  • Don Appropriate PPE: Standard latex gloves offer insufficient protection against hydrazines. Don heavy-duty Nitrile or Butyl rubber gloves, a fully buttoned lab coat, and splash-proof chemical goggles[9].

  • Select the Right Absorbent (Critical Step): DO NOT use sawdust, paper towels, or combustible spill pads. Hydrazine compounds can spontaneously ignite on contact with porous organic materials[3]. Use only dry sand, earth, or specialized inert, non-combustible siliceous absorbents[3].

  • Containment and Cleanup:

    • Working from the outside of the spill inward, pour the inert absorbent over the liquid/solid.

    • Use a non-sparking synthetic brush and dustpan to sweep up the absorbed material.

    • Place the material into a sealable HDPE container[3].

  • Decontamination: Wash the spill surface with copious amounts of water, collecting the wash water into the hazardous waste container[10].

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. Available at:[Link]

  • Google Patents (US20170113086A1).Methods and systems for neutralization of hydrazine.
  • National Institutes of Health (NIH). Chemical Safety Guide, 6th Ed. Available at:[Link]

  • University of New Mexico (UNM) EHS. Hydrazine Standard Operating Procedure Template. Available at:[Link]

  • International Programme on Chemical Safety (INCHEM). Hydrazine (EHC 68, 1987). Available at:[Link]

  • EPA OSC. Hydrazine Fire Response Waste Management Plan. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (2,2-Difluoroethyl)hydrazine

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a highly technical, field-proven framework for handling (2,2-Difluoroethyl)hydrazine (typical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a highly technical, field-proven framework for handling (2,2-Difluoroethyl)hydrazine (typically handled as its hydrochloride salt, CAS: 1504582-53-9). This fluorinated building block is critical in medicinal chemistry, particularly in the synthesis of selective HDAC6 inhibitors for treating NLRP3 inflammasome-related diseases[1].

However, the hydrazine pharmacophore is highly nucleophilic and acts as a potent reducing agent[2]. While the hydrochloride salt form mitigates the severe volatility of the free base, it introduces fine toxic dust hazards that require rigorous operational and disposal protocols[3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE for substituted hydrazines relies on understanding the chemical's permeation kinetics. Hydrazines rapidly degrade standard latex and thin-mil nitrile, necessitating specialized barrier materials[4].

Self-Validating Safety System: We employ a "double-gloving" protocol. If the outer glove is compromised (indicated by visual degradation or chemical sensor tape), the inner glove provides a temporal buffer, serving as a self-validating signal to safely abort the procedure and decontaminate.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecification / MaterialQuantitative MetricCausality / Rationale
Primary Gloves Heavy-duty Nitrile or Neoprene>0.11 mm thickness, >240 min breakthrough timeHydrazines are highly penetrating solvents; thick nitrile prevents rapid dermal absorption and systemic toxicity.
Secondary Gloves Standard Nitrile (Inner layer)0.05 mm thicknessActs as a temporal buffer if the primary glove fails, allowing 10-15 minutes for safe evacuation.
Eye Protection Splash-proof chemical gogglesANSI Z87.1 / EN 166 compliantPrevents irreversible ocular damage from highly alkaline/corrosive free-base vapors or concentrated salt dust[3].
Body Protection Flame-resistant (FR) lab coatNomex® or equivalentMitigates fire risk; hydrazines are potent reducing agents that can ignite upon contact with strong oxidizers[2].
Respiratory N95/P100 Particulate Respirator99.9% filtration efficiencyMandatory only if a spill occurs outside the fume hood to prevent inhalation of toxic hydrochloride dust[3].

Operational Workflow: Step-by-Step Handling Protocol

To ensure scientific integrity and safety, the handling of (2,2-Difluoroethyl)hydrazine must follow a strict procedural methodology that minimizes aerosolization and controls exothermic potential.

Methodology: Safe Weighing and Transfer Protocol

  • Environmental Setup: Verify that the chemical fume hood maintains a minimum face velocity of 100 feet per minute (fpm)[4]. Line the workspace with chemical-absorbent, impermeable-backed bench paper.

  • Static Mitigation: Ground all metal spatulas and balances. The hydrochloride salt is a crystalline solid that can accumulate static charge, posing an ignition risk if trace free-base vapors are present.

  • Weighing (Self-Validating Step): Tare a conductive anti-static weigh boat inside the ventilated enclosure. Dispense the salt slowly. Self-validation: Place a piece of pH paper dampened with water near the balance; if it turns blue, volatile basic hydrazine vapors are escaping, indicating insufficient airflow.

  • Transfer: Use a closed-system powder funnel to transfer the reagent into a dry, Argon-purged round-bottom flask. Causality: Purging with Argon displaces oxygen, preventing premature exothermic oxidation of the hydrazine[2].

  • Validation: Wipe down the exterior of the weigh boat and funnel with a damp cloth to capture residual dust before removing them from the hood.

Workflow N1 Pre-Operation Setup Verify Fume Hood & PPE N2 Material Weighing Anti-static Tools in Enclosure N1->N2 Airflow Validated N3 Chemical Transfer Closed System to Reactor N2->N3 Dust/Vapor Contained N4 Reaction Execution Inert Atmosphere (N2/Ar) N3->N4 Exotherm Mitigated N5 Decontamination Quench with 5% NaOCl N4->N5 Reaction Complete

Caption: Workflow for the safe handling and execution of (2,2-Difluoroethyl)hydrazine.

Decontamination and Waste Disposal Plan

Hydrazine derivatives cannot be disposed of directly into standard organic waste streams due to the high risk of delayed exothermic reactions with trace oxidizers or heavy metals. They must be chemically quenched via oxidation[5].

Methodology: Oxidative Quenching and Disposal Protocol

  • Dilution: Transfer the unreacted (2,2-Difluoroethyl)hydrazine waste into a large, wide-mouth Erlenmeyer flask. Dilute to a maximum concentration of 5% w/v using deionized water.

  • Thermal Control: Submerge the flask in an ice-water bath. Causality: The oxidation of hydrazines is highly exothermic and can lead to thermal runaway and solvent boiling if unmitigated[5].

  • Oxidation: Slowly add a 5% Sodium Hypochlorite (NaOCl, commercial bleach) solution dropwise using an addition funnel[5]. The hypochlorite oxidizes the hydrazine derivative into inert nitrogen gas and fluorinated alkane byproducts.

  • Validation (Self-Validating Step): Observe the evolution of nitrogen gas (bubbling). The reaction acts as its own indicator: when the addition of NaOCl no longer produces effervescence, the toxic hydrazine has been fully consumed[5].

  • Finalization: Stir the solution for an additional 12 hours at room temperature to ensure complete degradation. Adjust the pH to 7.0 using dilute NaOH or HCl, and transfer the inert mixture to a labeled aqueous halogenated waste container.

Pathway Hydrazine (2,2-Difluoroethyl)hydrazine (Toxic/Reactive) Intermediate Oxidation Intermediate (Diazene derivative) Hydrazine->Intermediate Oxidation Bleach Sodium Hypochlorite (5% NaOCl, Excess) Bleach->Intermediate Active Cl Products Inert Nitrogen Gas (N2) + Fluorinated Byproducts Intermediate->Products Decomposition

Caption: Oxidative decontamination pathway of hydrazine derivatives using sodium hypochlorite.

References

  • Development of Hydrazide-Based HDAC6 Selective Inhibitors for Treating NLRP3 Inflammasome-Related Diseases Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Multiple-Batch, Wolff−Kishner Reduction Based on Azeotropic Distillation (Hydrazine Safety and Quenching) Source: Industrial & Engineering Chemistry Research, ACS Publications URL:[Link]

Sources

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